molecular formula C35H48ClNO10 B1247798 Callipeltoside A

Callipeltoside A

Cat. No. B1247798
M. Wt: 678.2 g/mol
InChI Key: MGPINEQSKAFLSF-NLKQSSSUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Callipeltoside A is a natural product found in Callipelta and Sollasipelta with data available.

Scientific Research Applications

Synthesis and Chemical Structure

  • Asymmetric Synthesis of Callipeltoside A Side Chain

    A key aspect in the study of Callipeltoside A is its asymmetric synthesis, particularly the chlorocyclopropyl-containing dienyne side chain. This synthesis was achieved in nine steps and 33% overall yield from 1,2,5,6-O-dicyclohexylidene-D-mannitol (Evans & Burch, 2001).

  • Total Synthesis and Structural Revision of Callipeltosides

    The callipeltosides, including Callipeltoside A, are known for their complex structure and diverse biological activities. They share a common 12-membered macrocycle comprising seven stereocenters and a unique dienyne chlorocyclopropane side chain. Their synthesis and structural revision have been a focal point for research (Carpenter et al., 2008).

  • Synthesis of L-Callipeltose, a Subunit of L-Callipeltoside A

    The L-callipeltose subunit of L-callipeltoside A has been synthesized from D-threonine, highlighting the chemical complexity and synthetic challenges associated with Callipeltoside A (Evans, Hu, & Tedrow, 2001).

  • Formal Synthesis of the Callipeltoside Aglycone

    The synthesis of the macrocyclic core structure of Callipeltoside A, utilizing chiral vinylzinc and other key bond-forming steps, underscores the intricate structural features of this compound (Marshall & Eidam, 2008).

Biological Activity and Applications

  • Antitumor and Antiviral Potential

    Callipeltoside A, derived from marine sponge extracts, exhibits intriguing biological activities, particularly in antitumor and antiviral contexts. These properties, along with the compound's cytotoxicity against certain cell lines, highlight its potential therapeutic applications (Carpenter et al., 2008).

  • Synthesis and Evaluation of Synthetic Analogues

    The total synthesis of Callipeltoside A and its analogues has enabled the exploration of its antitumor properties and the establishment of structure-activity relationships. This research is pivotal in evaluating the therapeutic potential of Callipeltoside A (Trost, Gunzner, Dirat, & Rhee, 2002).

  • Cytotoxic Macrolides and Structure-Activity Relationship

    Studies on Callipeltoside A as a cytotoxic macrolide contribute significantly to understanding the structure-activity relationships of such compounds. This understanding is crucial for the development of potent therapeutic agents (Paterson & Findlay, 2008).

properties

Product Name

Callipeltoside A

Molecular Formula

C35H48ClNO10

Molecular Weight

678.2 g/mol

IUPAC Name

(3aR,4S,6R,7R,7aR)-6-[[(1S,5R,7E,9R,10R,11R,12R,13S)-5-[(1E,3E)-6-[(1S,2R)-2-chlorocyclopropyl]hexa-1,3-dien-5-ynyl]-1-hydroxy-9-methoxy-7,10,12-trimethyl-3-oxo-4,15-dioxabicyclo[9.3.1]pentadec-7-en-13-yl]oxy]-7-methoxy-4,7a-dimethyl-3a,4,6,7-tetrahydro-3H-pyrano[3,4-d][1,3]oxazol-2-one

InChI

InChI=1S/C35H48ClNO10/c1-19-14-24(13-11-9-8-10-12-23-16-25(23)36)44-28(38)18-35(40)17-27(21(3)29(46-35)20(2)26(15-19)41-6)45-32-31(42-7)34(5)30(22(4)43-32)37-33(39)47-34/h8-9,11,13,15,20-27,29-32,40H,14,16-18H2,1-7H3,(H,37,39)/b9-8+,13-11+,19-15+/t20-,21-,22+,23-,24+,25-,26-,27+,29+,30-,31+,32+,34-,35+/m1/s1

InChI Key

MGPINEQSKAFLSF-NLKQSSSUSA-N

Isomeric SMILES

C[C@@H]1[C@H](C[C@]2(CC(=O)O[C@H](C/C(=C/[C@H]([C@H]([C@@H]1O2)C)OC)/C)/C=C/C=C/C#C[C@@H]3C[C@H]3Cl)O)O[C@H]4[C@@H]([C@]5([C@@H]([C@@H](O4)C)NC(=O)O5)C)OC

Canonical SMILES

CC1C(CC2(CC(=O)OC(CC(=CC(C(C1O2)C)OC)C)C=CC=CC#CC3CC3Cl)O)OC4C(C5(C(C(O4)C)NC(=O)O5)C)OC

synonyms

callipeltoside A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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